CCR2 antagonist 1
Description
Role of CCR2 in Pathophysiological Processes Relevant to Preclinical Disease Models
The significance of CCR2 in disease stems from its primary function in orchestrating the movement of specific immune cells. nih.gov Knockout mice deficient in CCR2 or its main ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), show a marked reduction in monocyte recruitment during inflammation, providing strong evidence for the receptor's critical role. nih.govnih.gov This fundamental mechanism links the CCR2 pathway to a wide array of pathological conditions. nih.gov
CCR2 is predominantly expressed on classical inflammatory monocytes and is essential for their mobilization from the bone marrow into the peripheral circulation and subsequent migration to sites of tissue injury and inflammation. nih.govnih.gov The interaction between CCR2 and its ligands, primarily CCL2, mediates the extravasation, adhesion, and transmigration of these monocytes across the endothelium into inflamed tissues. nih.govnih.gov Once in the tissue, these monocytes differentiate into macrophages, which are key players in both perpetuating the inflammatory response and initiating tissue repair. frontiersin.org The recruitment of CCR2-positive monocytes is a fundamental feature of the innate host defense mechanism. nih.gov In preclinical models of diabetes, for instance, the absence of CCR2 was shown to inhibit the adhesion of leukocytes to retinal capillaries, implicating inflammatory monocytes in the disease's early stages. nih.gov
The CCL2/CCR2 signaling axis is a central regulator in numerous disease processes beyond simple inflammation, including fibrosis and cancer. frontiersin.orgnih.gov Its activation triggers downstream pathways like PI3K/Akt and JAK/STAT, which control cell survival, proliferation, and migration. frontiersin.orgresearchgate.net
Fibrosis: The CCL2/CCR2 axis is a key driver of fibrosis in various organs by recruiting monocytes and macrophages to the affected tissue, which in turn promote inflammation and matrix remodeling. frontiersin.orgnih.gov In preclinical models of liver, pulmonary, intestinal, and myocardial fibrosis, this axis has been shown to be critical for initiating and progressing the fibrotic process. frontiersin.orgnih.gov For example, in pulmonary fibrosis, alveolar epithelial cells and macrophages produce CCL2, which promotes fibrosis through CCR2 activation. frontiersin.orgnih.gov Similarly, in kidney injury models, CCL2 released by various renal cells recruits monocytes that contribute to fibrotic changes. nih.gov
Table 1: Role of the CCL2/CCR2 Axis in Preclinical Models of Organ Fibrosis
| Organ | Role of CCL2/CCR2 Axis | Key Cellular Mediators |
|---|---|---|
| Liver | Attracts chemotactic macrophages, promotes M1 macrophage polarization, and activates hepatic stellate cells (HSCs) via inflammatory factors. nih.gov | Macrophages, Hepatic Stellate Cells (HSCs) |
| Intestine | Attracts chemotactic monocytes/macrophages, induces M2 polarization, and participates in inflammation-mediated fibrosis. nih.gov | Monocytes/Macrophages |
| Heart | The stem cell factor/mast cell/CCL2/monocyte/macrophage axis is critical for initiating myocardial fibrosis. frontiersin.orgnih.gov | Mast Cells, Monocytes/Macrophages, Fibroblasts |
| Lungs | Promotes fibrosis via CCR2 activation on various cells, including recruited monocytes/macrophages and fibroblasts. frontiersin.orgnih.gov | Alveolar Epithelial Cells, Monocytes/Macrophages, Fibroblasts |
| Kidney | Recruits chemotactic monocytes to the site of injury, which release pro-fibrotic factors like TGF-β. nih.gov | Renal Tubular Epithelial Cells, Macrophages, Fibroblasts |
Cancer: The CCL2/CCR2 axis plays a multifaceted role in cancer, where it is often referred to as the "tumor chemokine" axis. nih.govnih.gov It contributes to tumor initiation, growth, and metastasis. nih.govnih.gov The signaling pathway facilitates the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which suppress anti-tumor immunity. nih.gov Furthermore, the axis can directly promote the proliferation and invasion of cancer cells and stimulate angiogenesis. researchgate.netnih.govmdpi.com In models of chondrosarcoma, CCL2 has been shown to increase the expression of matrix metalloproteinase 9 (MMP-9), which enhances cancer cell migration. nih.gov
Historical Context and Evolution of CCR2 Antagonist Drug Discovery
The journey to develop CCR2 antagonists is rooted in the fundamental discovery of the chemokine system and has been marked by both significant progress and considerable challenges.
The field of chemokine research began in the late 1980s with the discovery of chemotactic cytokines, including monocyte chemotactic and activating factor (MCAF), later renamed CCL2. nih.gov This discovery provided the molecular basis for understanding the specific recruitment of leukocytes to sites of inflammation. nih.gov The subsequent identification of the receptors for these chemokines, which belong to the G-protein-coupled receptor (GPCR) superfamily, opened the door to targeting these interactions for therapeutic purposes. nih.govfrontiersin.orgrpsg.org.uk A major catalyst for the field was the discovery in the 1990s that the chemokine receptors CCR5 and CXCR4 act as essential co-receptors for HIV entry into cells. nih.govfrontiersin.orgnih.gov This finding led to the successful development of CCR5 antagonists like Maraviroc for HIV treatment and validated chemokine receptors as druggable targets. nih.govnih.gov This success spurred widespread interest in developing antagonists for other chemokine receptors, like CCR2, for inflammatory diseases, cancer, and other conditions. researchgate.netlgcstandards.com
Despite extensive efforts by academic and industrial labs, the development of CCR2 antagonists has proven to be challenging, and no CCR2-targeting therapeutic has yet received FDA approval. nih.gov Several key hurdles have been identified:
Species Differences: Many small molecule antagonists show poor activity at the rodent CCR2 receptor, complicating the translation of efficacy from preclinical animal models to humans. researchgate.netnih.govnih.gov
Selectivity: Achieving high selectivity for CCR2 over other highly similar chemokine receptors (like CCR5) and unrelated targets such as ion channels has been a persistent issue. researchgate.netnih.gov
Chemokine System Redundancy: The complexity and redundancy of the chemokine system can sometimes compensate for the blockade of a single receptor, potentially limiting therapeutic efficacy. nih.gov
Suboptimal Pharmacokinetics: Many potential drug candidates have suffered from poor pharmacokinetic properties, preventing them from maintaining sufficient receptor occupancy in vivo to be effective. researchgate.netnih.gov
Clinical Efficacy: Some candidates that progressed to clinical trials, such as PF-04634817 and Carlumab, showed a lack of efficacy despite being well-tolerated. frontiersin.org
Despite these challenges, opportunities for progress remain. The increasing availability of high-resolution structural data for chemokine receptors is enabling structure-based drug design (SBDD). frontiersin.orgnih.gov This rational approach can help in designing more potent, selective, and pharmacokinetically sound CCR2 antagonists, potentially overcoming the obstacles that have hindered past efforts. nih.govnih.gov
Significance of CCR2 Antagonist 1 as a Research Tool and Preclinical Candidate
In the context of drug discovery and biological research, specific tool compounds are invaluable for validating therapeutic targets and dissecting cellular mechanisms. "this compound" is one such compound, identified as a high-affinity and long-residence-time antagonist of the CCR2 receptor. adooq.comadooq.com Its utility lies in its specific biochemical properties, which allow researchers to effectively block the CCL2/CCR2 signaling axis in experimental settings.
Table 2: Profile of this compound
| Property | Value/Description | Significance |
|---|---|---|
| Target | C-C Chemokine Receptor 2 (CCR2) | Allows for specific investigation of the CCR2 pathway. |
| Mechanism | Antagonist | Blocks the receptor, preventing its activation by ligands like CCL2. |
| Affinity (Ki) | 2.4 nM adooq.comadooq.com | The high affinity indicates potent binding to the CCR2 receptor. |
| Characteristic | Long-residence-time adooq.comadooq.com | Suggests a prolonged duration of action at the receptor, which can be advantageous for in vivo studies. |
| Use | Research Tool | Used in preclinical studies to probe the physiological and pathological roles of CCR2. adooq.comadooq.comguidetopharmacology.org |
Another well-characterized research compound, often generically referred to as a CCR2 antagonist (CAS 445479-97-0), potently competes with CCL2 binding (IC₅₀ = 5.1 nM) and effectively inhibits CCR2-mediated cell functions like calcium flux and chemotaxis (IC₅₀ = 18 nM and 1 nM, respectively). sigmaaldrich.com It displays high selectivity, showing minimal effect on the related CCR3 receptor. sigmaaldrich.com Such compounds are critical for preclinical research, enabling scientists to block monocyte/macrophage infiltration in various disease models, from neuropathic pain to cancer, thereby confirming the role of the CCL2/CCR2 axis and validating it as a therapeutic target. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUEIJZRKTNKN-HYZYYIOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Target Engagement of Ccr2 Antagonist 1
In Vitro Binding Characteristics and Receptor Occupancy of CCR2 Antagonist 1
This compound demonstrates potent and specific binding to the CCR2 receptor. medchemexpress.commedchemexpress.com It is characterized as a high-affinity antagonist with a long residence time, indicating a stable and prolonged interaction with its target. cymitquimica.comcymitquimica.commedchemexpress.commedchemexpress.com The inhibitor constant (Ki) for this compound has been reported to be 2.4 nM. cymitquimica.comcymitquimica.commedchemexpress.commedchemexpress.commedchemexpress.com
Affinity and Selectivity Profiling Against Chemokine Receptors (e.g., CCR1, CCR5)
The selectivity of a CCR2 antagonist is crucial to minimize off-target effects. While specific selectivity data for "this compound" against a broad panel of chemokine receptors is not extensively detailed in the provided results, the general context of CCR2 antagonist development emphasizes the importance of high selectivity over other receptors like CCR1 and CCR5 to ensure targeted therapeutic action. medchemexpress.commedchemexpress.com For instance, other selective CCR2 antagonists like RS 504393 show significantly lower affinity for CCR1 compared to CCR2. medchemexpress.commedchemexpress.com
Competitive Binding Assays and Receptor Subtype Specificity
Competitive binding assays are instrumental in determining the affinity and specificity of CCR2 antagonists. These assays typically involve measuring the displacement of a radiolabeled CCR2 ligand, such as ¹²⁵I-MCP-1 (CCL2), by the antagonist. chemscene.com this compound has been shown to potently compete with CCL2 for binding to the CCR2 receptor. nih.gov The receptor exists in two major isoforms, CCR2A and CCR2B, which differ in their C-terminal tails. While the provided information does not specify the binding affinity of "this compound" for each isoform, it is known that CCR2B is the more predominantly expressed isoform on primary monocytes.
Cellular Mechanisms of Action of this compound
This compound exerts its effects by blocking the downstream signaling pathways activated by the binding of chemokines, primarily CCL2, to the CCR2 receptor. medchemexpress.commedchemexpress.eu This inhibition ultimately affects cellular functions like migration and adhesion. iiarjournals.org
Inhibition of Ligand-Induced CCR2 Signaling Pathways
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. medchemexpress.commedchemexpress.com These pathways are critical for mediating the inflammatory response. CCR2 antagonists, including by inference "this compound," block these signaling cascades. Key inhibited pathways include:
G-protein coupling: Upon ligand binding, GPCRs like CCR2 couple to intracellular G proteins, leading to the exchange of GDP for GTP and subsequent dissociation of the Gα and Gβγ subunits, which then activate downstream effectors. medchemexpress.com
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, is a crucial downstream target of CCR2 signaling. researchgate.net Activation of this pathway is linked to cell proliferation and inflammation.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another significant signaling route activated by CCR2, playing a role in cell survival and proliferation. glpbio.com
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by CCR2 and is implicated in inflammatory gene expression. iiarjournals.orgresearchgate.net
Modulation of Chemokine-Induced Cell Migration and Adhesion in Preclinical Cellular Models
A primary function of the CCL2/CCR2 axis is to direct the migration of monocytes and other immune cells to sites of inflammation. CCR2 antagonists effectively inhibit this process. In preclinical cellular models, this compound has been shown to inhibit the migration and adhesion of cells. iiarjournals.org For example, in a study using SKOV-3 ovarian cancer cells, a CCR2 antagonist was found to attenuate MCP-1-induced cell invasion and adhesion. iiarjournals.org This demonstrates the compound's ability to interfere with the fundamental cellular processes driven by chemokine signaling.
Pharmacodynamic Assessment of this compound in Preclinical Animal Models
Pharmacodynamic studies in preclinical animal models are essential to understand the physiological effects of a drug candidate. For CCR2 antagonists, these studies often focus on their ability to reduce the recruitment of inflammatory cells in disease models. For instance, in a mouse model of severe fever with thrombocytopenia syndrome (SFTS), this compound significantly inhibited SFTSV infection and replication. nih.gov In other studies with different CCR2 antagonists, treatment has been shown to reduce the frequency of circulating Ly6Chi monocytes in the peripheral blood of mice. chemscene.com These findings in animal models highlight the potential of CCR2 antagonism to modulate immune cell trafficking and inflammatory responses in vivo. chemscene.comnih.goviiarjournals.org
Ex Vivo Receptor Occupancy Studies in Target Tissues
Ex vivo studies on human and mouse cells have been crucial in understanding the receptor occupancy of CCR2 antagonists. For instance, the dual CCR2/CCR5 antagonist, cenicriviroc (B192934) (CVC), has demonstrated high receptor occupancy in human peripheral blood mononuclear cells. plos.org At a concentration of 6 nmol/L, CVC achieved approximately 98% occupancy for CCR2 on monocytes. plos.org In mouse models, a CVC concentration of 250 nmol/L resulted in over 87% occupancy for CCR2 in monocytes and macrophages. plos.org
Another CCR2 antagonist, INCB3344, has shown nanomolar potency in inhibiting the binding of CCL2 to mouse monocytes, with an IC50 of 10 nM. aai.orgresearcher.life This compound also demonstrated dose-dependent inhibition of functional responses mediated by CCL2. aai.orgresearcher.life Similarly, the small molecule CCR2 antagonist MK-0812 has been shown to block CCR2 on whole blood monocytes in rhesus monkeys. nih.gov
Studies with the CCR2 antagonist 15a in a mouse model of atherosclerosis revealed that its long pharmacokinetic half-life and high drug concentrations led to prolonged CCR2 occupancy. nih.gov This sustained engagement is considered a critical factor for the in vivo efficacy of chemokine receptor antagonists. nih.govmdpi.com It has been suggested that greater than 90% receptor occupancy is necessary for sustained clinical efficacy. mdpi.com
Research has also explored different binding sites on the CCR2 receptor. Some small molecules bind to the orthosteric site on the outside of the receptor, directly blocking the binding of natural chemokines. universiteitleiden.nl Others bind to an allosteric site on the inside of the receptor, preventing the transmission of inflammatory signals. universiteitleiden.nl The antagonist CCR2-RA-[R] is an example of a ligand that targets an intracellular binding site. acs.org
The following table summarizes the ex vivo receptor occupancy data for various CCR2 antagonists.
| Compound | Cell Type | Species | Concentration for High Occupancy | Receptor Occupancy | Reference |
| Cenicriviroc (CVC) | Peripheral blood mononuclear cells | Human | 6 nmol/L | ~98% for CCR2 on monocytes | plos.org |
| Cenicriviroc (CVC) | Monocytes and macrophages | Mouse | 250 nmol/L | >87% for CCR2 | plos.org |
| INCB3344 | Monocytes | Mouse | 10 nM (IC50) | N/A | aai.orgresearcher.life |
| MK-0812 | Whole blood monocytes | Rhesus Monkey | N/A | Blockade demonstrated | nih.gov |
| 15a | N/A | Mouse | N/A | Prolonged occupancy | nih.gov |
Modulation of Leukocyte Trafficking and Inflammatory Mediators in Vivo
The antagonism of CCR2 has significant effects on leukocyte trafficking and the expression of inflammatory mediators in various in vivo models. The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage recruitment to sites of inflammation. nih.govfrontiersin.org
In a mouse model of peritonitis, cenicriviroc (CVC) was found to significantly reduce the recruitment of monocytes and macrophages. plos.org Similarly, in a mouse model of acute liver injury, CVC selectively blocked the infiltration of inflammatory monocytes into the liver, which was associated with a reduction in inflammatory macrophage markers. plos.org
The CCR2 antagonist INCB3344 has been shown to cause a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity. aai.orgresearcher.life This reduction in tissue inflammation highlights the role of macrophages in immune-based inflammatory reactions. aai.orgresearcher.life Furthermore, in a mouse model of Guillain-Barré syndrome, both genetic deletion of CCR2 and pharmacological blockade with the antagonist RS 102895 resulted in attenuated peripheral nerve inflammation and demyelination. plos.org
Targeted delivery of a CCR2 antagonist, Teijin Compound 1, to activated pulmonary endothelium has been shown to prevent metastasis in mouse models. nih.gov This was achieved by reducing vascular permeability and subsequent tumor cell extravasation, although it did not alter the recruitment of inflammatory monocytes to the pre-metastatic lungs. nih.gov
Interestingly, the effects of CCR2 antagonism can be context-dependent. In a model of exercise-induced inflammation, administration of a CCR2 antagonist actually exacerbated the inflammatory response in muscle, kidney, liver, and adipose tissues, leading to increased expression of cytokines and chemokines like IL-6, IL-1β, and TNF-α. mdpi.com
The table below details the in vivo effects of various CCR2 antagonists on leukocyte trafficking and inflammatory mediators.
| Compound/Method | Model | Species | Effect on Leukocyte Trafficking | Effect on Inflammatory Mediators | Reference |
| Cenicriviroc (CVC) | Peritonitis | Mouse | Reduced monocyte/macrophage recruitment | N/A | plos.org |
| Cenicriviroc (CVC) | Acute liver injury | Mouse | Decreased infiltration of inflammatory monocytes | Reduced inflammatory macrophage markers | plos.org |
| INCB3344 | Delayed-type hypersensitivity | Mouse | Dose-dependent inhibition of macrophage influx | Substantial reduction in tissue inflammation | aai.orgresearcher.life |
| RS 102895 | Guillain-Barré syndrome model | Mouse | Attenuated inflammatory cell infiltration | N/A | plos.org |
| Teijin Compound 1 | Metastasis model | Mouse | Reduced tumor cell extravasation | Did not alter inflammatory monocyte recruitment | nih.gov |
| CCR2 antagonist | Exercise-induced inflammation | Mouse | N/A | Increased IL-6, IL-1β, TNF-α | mdpi.com |
| CCR2 antagonism | Diet-induced obesity | Mouse | Reduced adipose tissue macrophage content | N/A | nih.gov |
| CCR2 antagonism | Myocardial infarction | Mouse | Loss of monocyte/macrophage and neutrophil recruitment | N/A | pnas.org |
Preclinical Efficacy Studies of Ccr2 Antagonist 1 in Mechanistic Disease Models
Investigations in Preclinical Models of Chronic Inflammation and Autoimmunity
The pathogenic role of CCR2-mediated monocyte and macrophage infiltration is well-established in various models of chronic inflammation and autoimmunity. rsc.orgacs.org Genetic deletion of CCR2 in mice often leads to resistance against developing these diseases, providing a strong rationale for pharmacological blockade. nih.govnih.gov
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a disease characterized by inflammatory demyelination in the central nervous system (CNS). nih.govnih.gov The recruitment of peripheral monocytes that differentiate into macrophages within the CNS is a critical step in EAE pathogenesis. oup.com
Studies using specific CCR2 antagonists, such as INCB3344, have demonstrated significant therapeutic effects in EAE models. aai.org Treatment with INCB3344 led to a significant reduction in the mean clinical scores of the disease compared to vehicle-treated controls. aai.org This clinical improvement was associated with a marked decrease in the accumulation of monocytes and macrophages in the CNS. nih.gov Even when administered therapeutically after disease onset, INCB3344 was able to halt the progression of EAE, suppressing both disease incidence and severity. aai.org For instance, in one study, the maximum mean clinical score for the vehicle group was 2.57, while the INCB3344-treated group had a score of 1.43. aai.org
Similarly, other CCR2 antagonists like TAK-779 have also shown efficacy, significantly reducing disease incidence and severity in EAE. nih.gov In mice treated with TAK-779, only 60% showed mild signs of disease compared to 100% of the vehicle-treated group, which developed severe EAE. nih.gov These findings underscore that antagonism of CCR2 is a viable strategy for mitigating CNS inflammation. aai.orgnih.gov
Table 1: Efficacy of CCR2 Antagonists in EAE Models
Data derived from a study on INCB3344 in a therapeutic EAE model. aai.org
Rheumatoid arthritis is characterized by synovial inflammation and the progressive destruction of cartilage and bone, with macrophages playing a central role in the inflammatory process. rsc.org Preclinical models like Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice are used to evaluate potential therapies. aai.orgacs.org
The efficacy of CCR2 antagonists has been demonstrated in these models. In the rat AIA model, therapeutic administration of INCB3344 resulted in significant inhibition of joint damage and bone resorption. aai.orgrsc.org Another selective CCR2 antagonist, compound 7a, showed dose-dependent efficacy in a mouse CIA model, inhibiting the development of arthritis by up to 79%. acs.org Similarly, preventive blockade of the CCL2/CCR2 axis with a small-molecule inhibitor reduced bone resorption in a CIA model by limiting the homing of osteoclast progenitors to the affected bone. nih.gov
However, the role of CCR2 in arthritis can be complex. Some studies have suggested that blocking CCR2 late in the disease process could potentially worsen it, indicating a dual role for the receptor. aai.org Despite these conflicting reports, many studies support the therapeutic potential of CCR2 antagonists in treating inflammatory arthritis by reducing macrophage infiltration and subsequent joint destruction. rsc.orgstanford.edu
Table 2: Efficacy of a CCR2 Antagonist in Collagen-Induced Arthritis (CIA)
Data derived from a study of compound 7a in a mouse CIA model. acs.org
Guillain-Barré Syndrome (GBS) is an acute autoimmune disorder affecting the peripheral nervous system. nih.gov The CCL2/CCR2 axis has been strongly implicated in the pathogenesis of GBS and its animal model, experimental autoimmune neuritis (EAN). researchgate.netplos.orgnih.gov
In a severe murine EAN (sm-EAN) model, which mimics the demyelinating variant of GBS, mice genetically deficient in CCR2 were significantly resistant to the disease. researchgate.netplos.org Pharmacological blockade of CCR2 has shown remarkable efficacy. Treatment with the CCR2 antagonist RS 102895, initiated after disease onset, led to a rapid and near-complete recovery from sm-EAN. researchgate.netplos.orgnih.gov The treatment significantly reduced disease severity within 48 hours and was found to be more effective than intravenous immunoglobulin (IVIg), a standard therapy for GBS. researchgate.netplos.org These findings highlight that CCR2 mediates the pathogenic trafficking of monocytes into peripheral nerves and that its blockade is a plausible and potent therapeutic strategy for immune-mediated neuropathies. researchgate.netneurology.org
The CCL2/CCR2 axis is also involved in allergic inflammatory conditions like asthma by mediating the recruitment of inflammatory cells, including monocytes and eosinophils, to the lungs. researchgate.netnih.gov In a mouse model of ovalbumin-induced allergic asthma, blocking the CCL2/CCR2 signaling pathway with antibodies prevented the recruitment of inflammatory monocytes and attenuated the disease. nih.gov This blockade suppressed Th2 inflammatory responses, which are central to allergic reactions. nih.gov
In a primate model of allergic asthma, an anti-CCR2 antagonist monoclonal antibody delayed allergic reactions and reduced the number of inflammatory cells in the lung. researchgate.net Furthermore, in a mouse model, the suppressive effects of mesenchymal stem cells on airway inflammation were found to be dependent on their ability to produce CCL2 and recruit CCR2-positive monocytes. aai.org Treatment with a CCR2 antagonist abrogated these beneficial effects. aai.org These studies collectively suggest that targeting CCR2 can be an effective approach to control allergic inflammation. acs.orgersnet.org
Therapeutic Potential in Preclinical Models of Fibrotic Diseases
Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway for many chronic diseases and leads to organ failure. nih.gov The infiltration of CCR2-positive monocytes and their differentiation into pro-fibrotic macrophages is a key driver of this process. nih.govfrontiersin.org
In the context of kidney disease, the CCL2/CCR2 axis is implicated in the progression of renal fibrosis and glomerulosclerosis. frontiersin.orgnih.gov In a unilateral ureteral obstruction (UUO) model, a classic method to induce renal interstitial fibrosis, CCR2 blockade significantly reduced macrophage infiltration and the extent of fibrosis. nih.govmedchemexpress.com Treatment with CCR2 antagonists like RS-504393 decreased the renal expression of pro-fibrotic markers such as transforming growth factor-β (TGF-β) and type I collagen. nih.govnih.gov
In models of diabetic nephropathy, CCR2 antagonism also shows promise. rsc.org Treatment of diabetic db/db mice with the CCR2 antagonist RO5234444 prevented glomerulosclerosis, reduced albuminuria, and improved the glomerular filtration rate. uliege.beresearchgate.net These effects were associated with a reduction in glomerular macrophages and protection of podocytes, the specialized cells of the kidney filter. uliege.be Similarly, in models of focal segmental glomerulosclerosis (FSGS), CCR2 inhibition reduced proteinuria and preserved podocyte density, indicating a direct protective role on the glomerulus. anzsnevents.comoup.com
Table 3: List of Compounds Mentioned
Efficacy in Pulmonary Fibrosis Models (e.g., Bleomycin-induced scleroderma)
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and injury, a key process in the development of fibrosis. oup.comnih.gov Preclinical studies have investigated the therapeutic potential of targeting this axis in models of pulmonary fibrosis, a condition characterized by excessive scarring of lung tissue.
One of the most widely used animal models to study pulmonary fibrosis is the administration of bleomycin (B88199), a chemotherapeutic agent that induces lung injury and subsequent fibrotic changes. thoracic.orgfrontiersin.org In a mouse model of bleomycin-induced scleroderma, a systemic autoimmune disease that can involve lung fibrosis, the administration of a CCR2 antagonist, RS-504393, demonstrated significant therapeutic effects. nih.gov Histopathological analysis of the skin in these mice showed that RS-504393 treatment suppressed dermal fibrosis and reduced dermal thickness. nih.gov
Furthermore, at the molecular level, the expression of transforming growth factor-beta 1 (TGF-β1) and collagen I alpha 1 mRNA, key mediators of fibrosis, was significantly decreased in the sclerotic skin of mice treated with the CCR2 antagonist. nih.gov The beneficial effects of the CCR2 antagonist were not limited to the skin. Semiquantitative histopathological scoring of the lungs revealed an inhibition of fibrosis, and the total amount of collagen in the lungs was lower in the RS-504393-treated group compared to the control group. nih.gov
Studies using mice genetically deficient in CCR2 (CCR2 knockout mice) have further solidified the importance of this receptor in pulmonary fibrosis. oup.com When subjected to bleomycin-induced lung injury, CCR2 knockout mice exhibited significantly reduced fibrosis compared to their wild-type counterparts, as evidenced by decreased lung type I collagen gene expression and lower hydroxyproline (B1673980) content, a major component of collagen. researchgate.net These knockout mice were effectively protected from developing severe fibrosis. oup.com The protective effect was associated with lower expression of the profibrotic cytokines TNF-alpha and TGF-beta1 in the lungs. researchgate.net
In another approach to confirm these findings, a peptide-based radiotracer, 64Cu-DOTA-ECL1i, which specifically binds to CCR2, was used to monitor the presence of CCR2-positive inflammatory cells in preclinical mouse models of lung fibrosis using positron emission tomography (PET) imaging. biorxiv.orgatsjournals.org In mice with bleomycin-induced fibrosis, there was a notable accumulation of CCR2-positive cells in the lungs, which correlated with the development of fibrosis. biorxiv.orgatsjournals.org Treatment with an anti-fibrotic agent resulted in decreased PET uptake of the tracer, indicating a reduction in CCR2-positive cell infiltration. biorxiv.org
These preclinical findings collectively suggest that antagonizing the CCR2 pathway is a promising therapeutic strategy for mitigating pulmonary fibrosis. nih.gov
Modulation of Hepatic Fibrosis (e.g., NASH models)
The CCL2/CCR2 signaling pathway is a key driver of hepatic inflammation and fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). tandfonline.comcreative-biolabs.com This pathway facilitates the recruitment of inflammatory monocytes which differentiate into macrophages within the liver, contributing to the progression of NASH and subsequent fibrosis. tandfonline.comnih.gov Consequently, CCR2 antagonists have been extensively studied in various preclinical models of liver fibrosis.
In a thioacetamide-induced rat model of liver fibrosis, the dual CCR2/CCR5 antagonist Cenicriviroc (B192934) (CVC) demonstrated significant antifibrotic effects. nih.govplos.org Similarly, in mouse models of diet-induced NASH, CVC treatment led to a significant reduction in collagen deposition and the expression of collagen type 1 at both the protein and mRNA levels. nih.govplos.org Furthermore, CVC treatment significantly improved the non-alcoholic fatty liver disease activity score (NAFLD-AS) in the NASH model. nih.govplos.org
The mechanism behind these effects is linked to the blockade of monocyte and macrophage recruitment to the liver. nih.gov In a mouse model of thioglycollate-induced peritonitis, CVC significantly reduced the influx of these inflammatory cells. nih.govplos.org This anti-inflammatory action is believed to be a primary contributor to its antifibrotic activity. mdpi.com
Research using various preclinical animal models, including the streptozotocin (B1681764)/high-fat diet and methionine/choline-deficient (MCD) diet models, further supports the concept that inhibiting CCL2-CCR2-mediated macrophage infiltration can ameliorate NASH and fibrosis. tandfonline.com The accumulation of CCR2-positive macrophages is a prominent feature in these models, and their presence is associated with the activation of hepatic stellate cells, the primary producers of extracellular matrix proteins that form fibrous scar tissue. tandfonline.com
The following table summarizes the findings from a study evaluating the dual CCR2/CCR5 antagonist Cenicriviroc in preclinical models of liver fibrosis. nih.gov
| Preclinical Model | Key Findings |
| Thioacetamide-induced rat model of liver fibrosis | Significant reduction in collagen deposition and expression of fibrogenic markers. |
| Diet-induced mouse model of NASH | Significant reduction in the NAFLD activity score and collagen deposition. |
| Mouse model of thioglycollate-induced peritonitis | Significant reduction in monocyte/macrophage recruitment. |
These preclinical studies provide a strong rationale for the continued investigation of CCR2 antagonists as a therapeutic strategy for hepatic fibrosis and NASH. tandfonline.comcreative-biolabs.commdpi.com
Other Fibrotic Conditions in Preclinical Settings (e.g., Scleroderma)
The therapeutic potential of CCR2 antagonism extends to other fibrotic conditions beyond pulmonary and hepatic fibrosis, with scleroderma being a key area of investigation. nih.govjacc.org Scleroderma, or systemic sclerosis (SSc), is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. mdpi.com The MCP-1/CCR2 signaling axis is strongly implicated in its pathogenesis, mediating the recruitment of inflammatory cells that drive the fibrotic process. oup.commdpi.com
In a bleomycin-induced mouse model of scleroderma, the CCR2 antagonist RS-504393 demonstrated significant antifibrotic effects. nih.gov Treatment with this antagonist led to a visible reduction in dermal thickness and suppressed dermal fibrosis upon histopathological examination. nih.gov This was accompanied by a significant decrease in the mRNA levels of key profibrotic molecules, TGF-β1 and collagen I alpha 1, in the affected skin. nih.gov These findings highlight the direct impact of CCR2 inhibition on the fibrotic process in the skin.
The role of CCR2 in fibrosis is not limited to its inflammatory cell recruitment function. Studies have shown that CCR2 is also expressed on fibroblasts, the primary cells responsible for producing the extracellular matrix. oup.com This suggests a potential autocrine loop where MCP-1 produced by fibroblasts can stimulate their own activation and differentiation into myofibroblasts, the key effector cells in fibrosis. oup.com Inhibition of MCP-1 or CCR2 has been shown to attenuate the expression of α-smooth muscle actin, a marker of myofibroblast differentiation. oup.com
Preclinical evidence supporting the role of CCR2 in scleroderma is further strengthened by studies in other models of fibrosis. For instance, in a mouse model of myxomatous valve disease, a condition involving fibrosis of the heart valves, pharmacological inhibition of CCR2 with RS504393 was shown to have beneficial effects. jacc.org
The promising results from these preclinical models suggest that targeting the MCP-1/CCR2 pathway with antagonists could be a viable therapeutic strategy for scleroderma and other fibrotic diseases. oup.comnih.gov
Studies in Preclinical Cancer Models Focusing on Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in cancer progression, and the CCL2/CCR2 signaling axis has emerged as a key regulator of this complex milieu. frontiersin.orgoncotarget.com This pathway is instrumental in recruiting immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the tumor site. aacrjournals.orggoogle.com These cells contribute to an environment that fosters tumor growth, angiogenesis, and metastasis. oncotarget.comnih.gov Consequently, CCR2 antagonists have been investigated in various preclinical cancer models to assess their ability to modulate the TME and inhibit cancer progression. frontiersin.orgnih.gov
Impact on Macrophage Infiltration and Polarization within Tumors
A primary mechanism by which CCR2 antagonists exert their anti-tumor effects is by blocking the infiltration of monocytes, which are precursors to TAMs, into the tumor. frontiersin.orgaacrjournals.org In numerous preclinical cancer models, including pancreatic, breast, and liver cancer, the administration of a CCR2 antagonist has been shown to significantly reduce the number of TAMs within the tumor microenvironment. jcancer.orgnih.govasco.orgnih.gov
For instance, in a mouse model of pancreatic cancer, a CCR2 antagonist led to a 45% decrease in the proportion of monocytic MDSCs (M-MDSCs) in the tumor. asco.org Similarly, in a syngeneic mouse model of pancreatic cancer, treatment with a CCR2 antagonist decreased the infiltration of monocytes and macrophages into the tumor. aacrjournals.org This reduction in myeloid cell infiltration is often associated with a shift in the polarization of the remaining macrophages.
The CCL2/CCR2 axis is known to promote the polarization of macrophages towards an M2-like phenotype, which is generally considered to be pro-tumoral and immunosuppressive. jcancer.orgresearchgate.net By blocking this signaling pathway, CCR2 antagonists can hinder this polarization. In a mouse liver cancer model, blockade of the CCL2/CCR2 signaling pathway suppressed not only monocyte recruitment but also the polarization of infiltrated macrophages towards the M2 phenotype. jcancer.org This shift in macrophage polarization can create a more anti-tumoral microenvironment. nih.gov For example, some studies suggest that CCR2 antagonism can lead to an increase in the proportion of M1-like macrophages, which have anti-tumor functions. nih.gov
The following table summarizes the effects of CCR2 antagonism on macrophage infiltration and polarization in different preclinical cancer models.
| Cancer Model | CCR2 Antagonist | Effect on Macrophage Infiltration | Effect on Macrophage Polarization | Reference |
| Pancreatic Cancer (mouse) | CCX872-B | Decreased M-MDSCs | - | asco.org |
| Liver Cancer (mouse) | 747 | Decreased TAMs | Inhibited M2 polarization | jcancer.orgnih.gov |
| Breast Cancer (mouse) | - | Decreased M2 macrophages | - | nih.gov |
| Glioma (mouse) | CCX872 | Decreased MDSCs | - | pnas.org |
These findings underscore the potential of CCR2 antagonists to remodel the tumor immune microenvironment by reducing the infiltration of immunosuppressive myeloid cells and modulating their phenotype. frontiersin.orgrupress.org
Inhibition of Tumor Growth and Metastasis in Syngeneic and Xenograft Models
By modulating the tumor microenvironment, CCR2 antagonists have demonstrated efficacy in inhibiting primary tumor growth and metastasis in a variety of preclinical cancer models. oncotarget.comnih.gov This includes both syngeneic models, which have a competent immune system, and xenograft models, which utilize human cancer cells in immunodeficient mice. google.comnih.gov
In a syngeneic mouse model of pancreatic cancer, treatment with a CCR2 antagonist resulted in a significant reduction in primary tumor weight. nih.gov Similarly, in a pancreatic cancer xenograft model, a CCR2 antagonist inhibited tumor growth. nih.gov The anti-tumor effects of CCR2 antagonism have also been observed in models of breast cancer. In the 4T1 mouse model of breast cancer, which is highly metastatic, knockdown of CCR2 expression in the tumor cells inhibited primary tumor growth. nih.gov Furthermore, in a xenograft model of basal-like breast cancer, ablating CCR2 in the cancer cells also led to reduced tumor growth. nih.gov
The inhibition of tumor growth is often accompanied by a reduction in metastasis. oncotarget.com In the pancreatic cancer models mentioned above, the CXCR2/1 antagonist also inhibited the incidence of metastasis. nih.gov In a bladder cancer model, functional blockade of CCL2 or CCR2 suppressed the development of lung metastases. oncotarget.com The mechanism behind this is likely multifactorial, involving the direct effects on cancer cells and the modulation of the tumor microenvironment at both the primary and metastatic sites. oncotarget.com
The table below provides a summary of the effects of CCR2 antagonism on tumor growth and metastasis in different preclinical models.
| Cancer Model | Model Type | CCR2 Antagonist/Inhibition Method | Effect on Tumor Growth | Effect on Metastasis | Reference |
| Pancreatic Cancer | Syngeneic & Xenograft | SCH-479833 (CXCR2/1 antagonist) | Inhibited | Inhibited | nih.gov |
| Breast Cancer (4T1) | Syngeneic | CCR2 shRNA knockdown | Inhibited | Not affected | nih.gov |
| Breast Cancer (MCF10CA1d) | Xenograft | CRISP/R gene ablation of CCR2 | Inhibited | - | nih.gov |
| Bladder Cancer | - | Functional blockade of CCL2 or CCR2 | Reduced tumorigenicity | Suppressed lung metastases | oncotarget.com |
| Glioma (KR158) | Syngeneic | CCX872 | Increased median survival | - | pnas.org |
It is important to note that while many studies show a clear anti-tumor effect, some have reported context-dependent outcomes. tmc.edupnas.org For example, in certain breast cancer brain metastasis models, CCR2 antagonism did not significantly impede metastasis, suggesting that the efficacy of this approach may vary depending on the cancer type and metastatic site. tmc.edu
Modulation of Cancer Cell Viability, Motility, and Invasion in Vitro
In addition to its effects on the tumor microenvironment, the CCL2/CCR2 signaling axis can also directly impact cancer cells, influencing their viability, motility, and invasive potential. frontiersin.orgoncotarget.com Several in vitro studies have demonstrated that CCR2 antagonists can directly inhibit these pro-tumorigenic properties in various cancer cell lines. nih.govnih.govresearchgate.net
In a study using the human non-small cell lung cancer (NSCLC) cell line A549, treatment with a CCR2 antagonist (CAS445479-97-0) significantly suppressed CCL2-mediated increases in cell viability, motility, and invasion. nih.govnih.gov The antagonist was shown to inhibit A549 cell migration by 58% and invasion by 30%. nih.gov This effect was linked to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cancer cell invasion. nih.gov
The table below summarizes the in vitro effects of a CCR2 antagonist on cancer cell functions.
| Cell Line | Cancer Type | CCR2 Antagonist | Effect on Viability | Effect on Motility | Effect on Invasion | Mechanism | Reference |
| A549 | Non-small cell lung cancer | CAS445479-97-0 | Suppressed | Suppressed | Suppressed | Downregulation of MMP-9 | nih.govnih.govresearchgate.net |
| T24, J82, SV-HUC-1 | Bladder cancer | Functional blockade | - | Inhibited | - | - | oncotarget.com |
These in vitro studies provide a mechanistic basis for the in vivo observations of reduced tumor growth and metastasis following CCR2 antagonist treatment. oncotarget.comnih.gov By directly targeting the cancer cells' ability to proliferate, move, and invade, CCR2 antagonists can contribute to a more comprehensive anti-cancer effect. researchgate.net
Exploration in Preclinical Models of Metabolic and Cardiovascular Disorders
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a significant role in recruiting monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in the pathogenesis of various metabolic and cardiovascular diseases. Consequently, antagonism of CCR2 has been investigated as a potential therapeutic strategy.
Atherosclerosis, a chronic inflammatory disease, is characterized by the accumulation of lipids and inflammatory cells within the artery walls, leading to plaque formation. The recruitment of monocytes, which differentiate into macrophages and subsequently foam cells, is a critical step in this process, largely mediated by the CCL2/CCR2 axis.
Preclinical studies utilizing CCR2 antagonists have demonstrated significant potential in mitigating atherosclerosis. In mouse models of atherosclerosis, such as apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice, pharmacological blockade of CCR2 has been shown to reduce the development of atherosclerotic lesions. biorxiv.orgbiorxiv.org A meta-analysis of 14 preclinical studies concluded that inhibiting either CCL2 or CCR2 significantly decreases atherosclerotic lesion size in the aorta, carotid, and femoral arteries. biorxiv.org
Specifically, treatment with a CCR2 antagonist was found to decrease the size and macrophage content of atherosclerotic lesions in both the carotid and aortic arteries. researchgate.net These findings are consistent with the known role of CCR2 in monocyte recruitment. Furthermore, inhibition of the CCL2/CCR2 axis has been associated with a more stable plaque phenotype, characterized by increased smooth muscle cell and collagen content. biorxiv.orguni-muenchen.de For instance, the CCR2 antagonist known as Teijin compound 1 was shown to reduce the adhesion and infiltration of a mouse monocyte/macrophage cell line into the aorta of ApoE-deficient mice. uzh.ch Another CCR2 antagonist, 15a, also demonstrated the ability to reduce circulating inflammatory monocytes and inhibit the development of atherosclerotic plaques in animal models. researchgate.net
Table 1: Effects of CCR2 Antagonism in Atherosclerosis Preclinical Models
| Model | CCR2 Antagonist | Key Findings | Reference |
|---|---|---|---|
| ApoE-/- Mice | Teijin compound 1 | Reduced monocyte/macrophage adhesion and infiltration into the aorta. | uzh.ch |
| ApoE-/- Mice | 15a | Reduced circulating inflammatory monocytes and inhibited atherosclerotic plaque development. | researchgate.net |
| Various mouse models | General CCR2 antagonists | Significant reduction in atherosclerotic lesion size in aorta, carotid, and femoral arteries; reduced macrophage accumulation; increased plaque stability (↑ smooth muscle cells, ↑ collagen). | biorxiv.orgbiorxiv.org |
| ApoE knockout mice | Propagermanium (B1678255) | Reduced atherosclerosis via inhibition of macrophage infiltration. | frontiersin.org |
Obesity is linked to a state of chronic, low-grade inflammation, where adipose tissue macrophages (ATMs) play a central role in the development of insulin (B600854) resistance. The recruitment of these macrophages to adipose tissue is heavily dependent on the CCL2/CCR2 pathway. nih.gove-dmj.org
Studies in diet-induced obesity (DIO) mouse models have shown that genetic deficiency of CCR2 can attenuate the development of obesity, ATM accumulation, adipose tissue inflammation, and systemic insulin resistance. nih.govjci.org Pharmacological inhibition of CCR2 has yielded similar promising results. Short-term treatment with a selective CCR2 antagonist in mice with pre-existing obesity reduced the ATM content and improved in vivo insulin sensitivity. nih.govjci.org
For example, treatment with the CCR2 antagonist INCB3344 for 14 days in high-fat diet-fed obese mice reduced hyperglycemia after a fast. jci.org Another CCR2 antagonist, CCX140-B, when administered to DIO mice, led to decreased fasting blood glucose and insulin levels, and a reduction in the number of inflammatory macrophages in adipose tissue. nih.gov Similarly, the CCR2 inhibitor propagermanium was found to attenuate diet-induced insulin resistance and adipose tissue inflammation. plos.org Treatment with the CCR2 antagonist RS504393 in db/db mice, a genetic model of obesity and type 2 diabetes, improved insulin resistance and led to a decrease in epididymal fat mass. nih.gov
These studies collectively suggest that CCR2 antagonism can ameliorate key features of metabolic dysfunction associated with obesity by targeting the inflammatory processes within adipose tissue. researchgate.netdoi.org
Table 2: Effects of CCR2 Antagonism in Diet-Induced Obesity and Insulin Resistance Models
| Model | CCR2 Antagonist | Key Findings | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | INCB3344 | Reduced fasting hyperglycemia; lowered adipose tissue macrophage content; improved insulin sensitivity. | nih.govjci.org |
| Diet-Induced Obese Mice | CCX140-B | Decreased fasting blood glucose and insulin; reduced adipose tissue inflammatory macrophages. | nih.gov |
| Diet-Induced Obese Mice | Propagermanium | Attenuated insulin resistance and adipose tissue inflammation. | plos.org |
| db/db Mice | RS504393 | Improved insulin resistance; decreased epididymal fat mass. | nih.gov |
| db/db Mice | Unnamed CCR2 inhibitor | Decreased plasma and hepatic triglycerides; improved insulin sensitivity; reduced ER stress and inflammation in the liver. | plos.org |
Following a myocardial infarction (MI), an intense inflammatory response is initiated, involving the recruitment of monocytes to the injured cardiac tissue. This process, while essential for clearing dead cells and tissue remodeling, can also contribute to further damage, a phenomenon exacerbated during ischemia-reperfusion (I/R) injury. The CCL2/CCR2 axis is a key driver of this monocyte infiltration. dovepress.commdpi.com
In preclinical models of myocardial I/R injury, inhibiting CCR2 has been shown to be cardioprotective. Administration of a CCR2 antagonist, RS504393, in a rat model of myocardial I/R significantly improved short-term cardiac function and reduced the size of the myocardial infarction. nih.gov This was associated with decreased cardiomyocyte pyroptosis and suppression of the NF-κB signaling pathway. nih.gov Another study using RS-504393 in a rat model of acute myocardial IRI also found that the antagonist decreased cardiomyocyte apoptosis, reduced myocardial damage, and lowered levels of proinflammatory cytokines. nih.gov Similarly, the CCR2 antagonist PA508 was reported to substantially decrease myocardial infarct area, reduce monocyte infiltration, and protect cardiac function in a mouse model. frontiersin.org These findings highlight the potential of CCR2 antagonism to mitigate the inflammatory damage associated with myocardial I/R injury.
Table 3: Effects of CCR2 Antagonism in Myocardial Ischemia-Reperfusion Injury Models
| Model | CCR2 Antagonist | Key Findings | Reference |
|---|---|---|---|
| Rat Myocardial I/R | RS504393 | Improved short-term cardiac function; reduced infarct size; decreased cardiomyocyte pyroptosis. | nih.gov |
| Rat Acute Myocardial IRI | RS-504393 | Decreased cardiomyocyte apoptosis; reduced myocardial damage; lowered proinflammatory cytokine levels. | nih.gov |
| Mouse Myocardial I/R | PA508 | Decreased myocardial infarct area; reduced monocyte infiltration; protected cardiac function. | frontiersin.org |
Diabetic nephropathy (DN) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. A key pathological feature of DN is the infiltration of macrophages into the glomeruli and tubulointerstitium, which promotes inflammation and fibrosis. This recruitment is largely orchestrated by the CCL2/CCR2 signaling pathway. physiology.orgmdpi.com
Pharmacological blockade or genetic deletion of CCR2 has been shown to be protective in various mouse models of DN. physiology.org In db/db mice, a model of type 2 diabetes, the CCR2 antagonist RS102895 reduced albuminuria and mesangial expansion. oup.com Similarly, treatment with the CCR2 antagonist RS504393 in db/db mice markedly decreased urinary albumin excretion, mesangial expansion, and suppressed the synthesis of profibrotic and proinflammatory cytokines. nih.gov
In another model of type 1 diabetes, the Ins2Akita mouse, a selective CCR2 antagonist reduced albuminuria and attenuated glomerular histological changes. physiology.org The CCR2 antagonist CCX140-B also demonstrated renal benefits in diabetic mouse models, including decreased albuminuria. nih.govnih.gov Furthermore, the CCR2 inhibitor INCB3344 was shown to decrease albuminuria and serum creatinine (B1669602) levels, and improve mesangial proliferation in a mouse model of DN. physiology.org In non-diabetic models of kidney disease, such as focal segmental glomerulosclerosis (FSGS), CCR2 antagonism also resulted in a rapid and sustained reduction in proteinuria and improved renal function. nih.gov Combined treatment with a CCR2 antagonist and an angiotensin II receptor type 1 (AT1) inhibitor showed synergistic benefits in reducing proteinuria and preventing renal injury in a rat model of chronic kidney disease. plos.org
Table 4: Effects of CCR2 Antagonism in Diabetic Nephropathy Models
| Model | CCR2 Antagonist | Key Findings | Reference |
|---|---|---|---|
| db/db Mice | RS102895 | Reduced albuminuria and mesangial expansion. | oup.com |
| db/db Mice | RS504393 | Decreased urinary albumin excretion; suppressed profibrotic and proinflammatory cytokine synthesis. | nih.gov |
| Ins2Akita Mice | Selective CCR2 antagonist | Reduced albuminuria and glomerular histological changes. | physiology.org |
| Diabetic Mice | CCX140-B | Decreased albuminuria. | nih.govnih.gov |
| Mouse DN Model | INCB3344 | Decreased albuminuria and serum creatinine; improved mesangial proliferation. | physiology.org |
| Rat Chronic Kidney Disease | CCR2-selective inhibitor | Synergistic reduction in proteinuria and renal injury when combined with an AT1 inhibitor. | plos.org |
Investigations in Preclinical Models of Neuropathic Pain
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. A growing body of evidence implicates neuroinflammatory processes, including the activation of glial cells and the release of chemokines in the spinal cord and dorsal root ganglia (DRG), in the development and maintenance of neuropathic pain. The CCL2/CCR2 axis is a key player in these processes, mediating the recruitment of immune cells and sensitizing neurons. frontiersin.orgmdpi.compnas.org
Preclinical studies have consistently demonstrated that targeting the CCL2/CCR2 pathway can alleviate pain-related behaviors in various models of neuropathic pain. google.com For instance, in the chronic constriction injury (CCI) model of sciatic nerve injury in rats, repeated intrathecal injections of the dual CCR2/CCR5 antagonist cenicriviroc dose-dependently alleviated hypersensitivity to mechanical and thermal stimuli. frontiersin.org This effect was associated with reduced activation of microglia and macrophages in the spinal cord and DRG. frontiersin.org Similarly, the selective CCR2 antagonist RS504393 has been shown to attenuate neuropathic pain in CCI models. frontiersin.org
In a mouse model of painful diabetic neuropathy induced by streptozotocin (STZ), cenicriviroc also demonstrated a strong analgesic effect. mdpi.com Furthermore, in a model of bone cancer pain, the CCR2-selective pepducin PP101 was effective in alleviating the neuropathic pain component by acting on CCR2-expressing DRG neurons and reducing neuroinflammation. nih.gov The inhibition of CCR2 has also been shown to reduce pain behaviors in models of osteoarthritis. nih.gov These findings underscore the potential of CCR2 antagonists as a therapeutic approach for managing neuropathic pain by modulating neuroimmune interactions. mdpi.commdpi.comtandfonline.com
Table 5: Effects of CCR2 Antagonism in Neuropathic Pain Models
| Model | CCR2 Antagonist | Key Findings | Reference |
|---|---|---|---|
| Rat Chronic Constriction Injury (CCI) | Cenicriviroc (dual CCR2/CCR5) | Alleviated mechanical and thermal hypersensitivity; reduced microglia/macrophage activation. | frontiersin.org |
| Rat/Mouse CCI | RS504393 | Attenuated neuropathic pain behaviors. | frontiersin.orgresearchgate.net |
| Mouse Painful Diabetic Neuropathy (STZ) | Cenicriviroc (dual CCR2/CCR5) | Demonstrated strong analgesic effects. | mdpi.com |
| Mouse Bone Cancer Pain | PP101 (pepducin) | Alleviated neuropathic pain component; reduced neuroinflammation in DRG. | nih.gov |
| Mouse Osteoarthritis | RS 504393 | Inhibited pain behaviors. | nih.gov |
Structure Activity Relationship Sar and Design Principles for Ccr2 Antagonist 1
Identification of Key Structural Features for CCR2 Antagonism in CCR2 Antagonist 1
This compound, also referred to in scientific literature as compound 15a, is a high-affinity antagonist characterized by a prolonged residence time at the CCR2 receptor, with a reported inhibitory constant (Ki) of 2.4 nM. medchemexpress.com Its structure is part of the cyclopentylamine (B150401) series of CCR2 antagonists. The key structural components essential for its potent antagonism have been elucidated through extensive structure-activity relationship (SAR) studies.
A generally accepted pharmacophore model for the majority of small-molecule CCR2 antagonists includes a crucial interaction between a basic amine or quaternary ammonium (B1175870) group on the ligand and the glutamic acid residue at position 291 (Glu291) in the seventh transmembrane helix (TM7) of the CCR2 receptor. rsc.orgpnas.org The cyclopentylamine scaffold of this compound contains this basic amine, which is fundamental to its binding.
Synthetic Strategies and Medicinal Chemistry Efforts Towards this compound Analogs
The discovery of CCR2 antagonists has progressed through various strategies, including high-throughput screening and modifications of known CCR5 antagonists. rsc.org The development of analogs based on the this compound scaffold is a result of meticulous medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. ingentaconnect.combiorxiv.org
Synthetic approaches to this class of compounds, such as the 4-azetidinyl-1-aryl-cyclohexanes, often involve multi-step sequences to construct the densely functionalized core. researchgate.net For pyrrolidinone-based scaffolds, which share features with other CCR2 antagonist series, hit-to-lead campaigns have utilized both traditional and parallel solution-phase synthesis to rapidly generate analogs for evaluation. ingentaconnect.com These efforts focus on modifying key positions, such as the N-aryl group and substituents on the carbocyclic core, to enhance binding affinity and functional activity. ingentaconnect.com
A critical aspect of the development leading to this compound was the shift in optimization strategy from focusing purely on binding affinity (a traditional SAR approach) to including receptor residence time, a concept known as structure-kinetic relationships (SKR). nih.govuniversiteitleiden.nl High-affinity inhibitors often failed in clinical trials, suggesting that prolonged receptor occupancy could be a more important determinant of in vivo efficacy. nih.gov
The hit-to-lead process for the cyclopentylamine series illustrates this principle. An initial lead compound (Compound 1 ) showed good binding affinity (Ki = 6.8 nM) but had a very short residence time of only 2.4 minutes. nih.gov Through further optimization based on SKR, a new lead was identified that, while having a modest initial affinity, served as a superior starting point for developing analogs with extended residence times. universiteitleiden.nl This strategic shift ultimately produced this compound (Compound 15a ), which possesses both high affinity (Ki = 2.4 nM) and an exceptionally long residence time of 714 minutes. medchemexpress.com This demonstrates a successful lead optimization strategy where the kinetic parameter of residence time was prioritized alongside affinity to yield a compound with a more promising pharmacological profile.
Table 1: Lead Optimization of Cyclopentylamine CCR2 Antagonists A comparison of compounds from the hit-to-lead process, illustrating the evolution from an affinity-based lead to a residence-time-optimized antagonist.
| Compound | Key Structural Feature/Modification | CCR2 Affinity (Ki) | Residence Time (RT) |
| Compound 1 | Initial affinity-based lead | 6.8 nM | 2.4 min |
| Compound 22a | SKR-guided optimization | 3.6 nM | 135 min |
| This compound (15a) | Final optimized compound | 2.4 nM | 714 min |
A common challenge in the development of CCR2 antagonists is achieving selectivity over other chemokine receptors, particularly the highly homologous CCR5, as well as avoiding off-target effects like inhibition of the hERG cardiac ion channel. researchgate.netingentaconnect.comresearchgate.net Dual CCR2/CCR5 antagonism can be desirable in some therapeutic contexts, but selectivity is often required to minimize potential side effects and to precisely target a specific biological pathway. researchgate.netnih.gov
Medicinal chemistry programs address this by modifying structural elements that influence receptor selectivity. For instance, studies on N-aryl piperazine-1-carboxamide (B1295725) antagonists found that initial potent analogs also inhibited hERG. researchgate.net Structural modifications that decreased lipophilicity and basicity successfully improved the selectivity margin over hERG. researchgate.net Similarly, for trisubstituted cyclohexyl antagonists, balancing polarity and hydrophobicity was key to resolving issues of poor oral bioavailability and hERG selectivity. nih.gov The installation of a conformational switching mechanism, which allows a polar molecule to adopt a less polar conformation for membrane permeability, proved to be a successful strategy to improve druggability. nih.gov These approaches highlight the importance of fine-tuning physicochemical properties to overcome common preclinical development hurdles. biorxiv.org
Rational Drug Design Approaches Guided by the this compound Scaffold
The scaffold of this compound and related molecules serves as a valuable template for rational drug design. bohrium.com Techniques such as scaffold hopping are employed to discover novel core structures that retain the essential pharmacophoric features while offering improved properties or novel intellectual property. researchgate.netacs.org By identifying an active core and systematically studying substitutions, new chemotypes of potent CCR2 antagonists can be developed. researchgate.net
The availability of CCR2 crystal structures has significantly advanced structure-based drug design (SBDD). nih.govresearchgate.net Molecular docking studies using these structures allow researchers to visualize how antagonists bind within the receptor. Orthosteric antagonists are shown to occupy a pocket between transmembrane helices, often forming a key hydrogen bond with Thr292 or an ionic interaction with Glu291. rsc.orgacs.org Docking studies reveal that antagonists can induce conformational changes in the receptor, stabilizing an inactive state. nih.gov For instance, analysis of the CCR2 crystal structure shows that antagonists can disrupt a continuous internal water and sodium ion pathway, which is believed to be necessary for receptor activation. pnas.org These atomic-level insights guide the design of new analogs with optimized interactions within the binding pocket to enhance potency and selectivity. researchgate.netnih.gov
In the absence of a crystal structure or to complement SBDD, QSAR and pharmacophore modeling are powerful computational tools. rsc.org These methods identify the critical structural features and physicochemical properties that correlate with antagonist activity. tandfonline.comnih.gov A 3D-pharmacophore model for CCR2 antagonists typically includes features such as a hydrogen bond acceptor, a hydrogen bond donor, aromatic rings, and hydrophobic groups, positioned in a specific spatial arrangement. tandfonline.comfortunejournals.com Such models can be used as 3D queries to screen chemical databases for novel scaffolds. tandfonline.com Furthermore, QSAR studies, including those specifically modeling chiral antagonists, help to refine the understanding of the structural requirements for potent CCR2 inhibition and predict the activity of newly designed compounds. tandfonline.commdpi.comresearchgate.net These computational approaches are integral to modern drug discovery, accelerating the cycle of design, synthesis, and testing of new CCR2 antagonists based on established scaffolds. nih.gov
Molecular Dynamics Simulations and Protein-Ligand Interactionschosun.ac.kr
Molecular dynamics (MD) simulations have become a critical tool for understanding the time-dependent behavior and interaction profiles of antagonists with the C-C chemokine receptor 2 (CCR2). nih.gov Given the historical absence of an experimental crystal structure for CCR2, early research relied on homology models, frequently using the CXCR4 receptor structure as a template, to probe the binding modes of various antagonists. nih.govtandfonline.complos.orgtandfonline.com These computational models, while not as precise as experimentally determined structures, have provided valuable insights into the molecular mechanisms of CCR2 antagonism. nih.gov
MD simulations of CCR2-ligand complexes allow for an evaluation of the stability of binding site interactions that cannot be achieved through static docking studies alone. nih.gov For instance, a 20-nanosecond MD simulation of a potent antagonist from the azetidinyl-1-aryl-cyclohexane series within a simulated membrane environment helped to confirm the stability of its interactions in the binding pocket. nih.gov Similarly, simulations have been used to validate the binding modes of known antagonists like Teijin-comp1 and TAK-779. tandfonline.complos.orgresearchgate.net
These studies have consistently identified key amino acid residues that are crucial for antagonist binding. A conserved acidic residue in transmembrane (TM) helix 7, Glutamic acid 291 (Glu291), has been shown to be a pivotal interaction point. tandfonline.comtandfonline.comresearchgate.net Free energy decomposition studies revealed that Glu291 favorably contributes to the binding of Teijin-comp1 with a binding free energy (ΔG) of -11.4 kcal/mol, primarily through side-chain interactions. tandfonline.comresearchgate.net The basic nitrogen in the pyrrolidine (B122466) ring of other antagonists also forms a critical electrostatic interaction, or salt bridge, with this same residue. tandfonline.com Other important interacting residues identified through simulation and docking studies include Tyr120, His121, Arg206, and Trp98. tandfonline.combiorxiv.org
MD simulations also provide a window into the conformational dynamics of the receptor upon antagonist binding. Long-timescale simulations revealed that binding of both an orthosteric antagonist (BMS-681) and an allosteric antagonist (CCR2-RA-[R]) shifts CCR2 into several stable, inactive conformations that are distinct from the crystal structure. nih.govacs.org This dual antagonism was shown to disrupt a continuous internal water and sodium ion pathway, which is believed to be necessary for the transition to an active-like state. nih.gov The binding of the allosteric antagonist, CCR2-RA-[R], in a novel intracellular pocket directly blocks the conformational changes required for G protein binding and subsequent receptor activation. acs.org
Table 1: Key Amino Acid Residues in CCR2 Involved in Antagonist Interactions
| Residue | Location | Role in Interaction | Interacting Antagonist(s) | Source |
|---|---|---|---|---|
| Glu291 | Transmembrane Helix 7 | Forms salt bridge/electrostatic interactions with antagonist's basic nitrogen. | Teijin-comp1, (R)-3-aminopyrrolidine derivatives, TAK-779 | tandfonline.comtandfonline.comresearchgate.netbiorxiv.org |
| Tyr120 | Transmembrane Helix 3 | Interacts with antagonists. Shielding of its H-bond with Glu291 increases ligand residence time. | Teijin compound 1, MK-0812 analogues | biorxiv.orgtechnologynetworks.com |
| Tyr193 | Extracellular Loop 2 | Contributes to the binding of specific antagonists. | Teijin-comp1 | tandfonline.comresearchgate.net |
| Arg206 | Transmembrane Helix 5 | Interacts with hydrophobic/electronegative groups of antagonists. | Dual CCR2/CCR5 antagonists | tandfonline.com |
| Cys190 | Extracellular Loop 2 | Provides structural rigidity to the extracellular loop. | Teijin-comp1, TAK-779 | tandfonline.comresearchgate.net |
| Trp98 | Transmembrane Helix 2 | Interacts with antagonists in the binding pocket. | Teijin compound 1, TAK-779 | biorxiv.org |
| His121 | Transmembrane Helix 3 | Interacts with antagonists. | Teijin compound 1, TAK-779 | biorxiv.org |
Importance of Residence Time (RT) in CCR2 Antagonist Designuniversiteitleiden.nlnih.gov
In the development of CCR2 antagonists, there is a growing consensus that drug-target residence time (RT)—the duration a ligand remains bound to its receptor—can be a more significant predictor of clinical efficacy than traditional affinity metrics alone. universiteitleiden.nlresearchgate.net Retrospective analyses of marketed drugs suggest that a long residence time is often a key determinant of their success. universiteitleiden.nl This has led to a shift in drug discovery, where optimizing a compound's binding kinetics is now considered a crucial, early-stage goal. universiteitleiden.nlresearchgate.net
For CCR2 antagonists, high receptor occupancy over an extended period is thought to be essential for effectiveness, particularly in inflammatory conditions where high local concentrations of the endogenous ligand, CCL2, must be overcome. universiteitleiden.nl Antagonists with a long residence time can achieve this sustained receptor occupancy, leading to a phenomenon known as "insurmountable antagonism," where the antagonist's effect cannot be easily counteracted even by high concentrations of the natural ligand. universiteitleiden.nl
The integration of binding kinetics into the design process has given rise to the concept of structure-kinetic relationships (SKR), which are evaluated alongside traditional structure-activity relationships (SAR). researchgate.net This dual approach allows for a more nuanced optimization of lead compounds. For example, in a series of cyclopentylamine CCR2 antagonists, initial affinity-based optimization yielded a compound with high affinity (Ki = 6.8 nM) but a very short residence time of 2.4 minutes. researchgate.net By re-evaluating the series with a focus on kinetics, medicinal chemists were able to identify and optimize a different scaffold, ultimately producing a new antagonist (compound 22a) with both high affinity (3.6 nM) and a significantly longer residence time of 135 minutes. researchgate.net
Molecular dynamics simulations have provided mechanistic insights into the structural features that govern residence time. One key finding is the importance of shielding intra-protein hydrogen bonds from the surrounding water solvent. technologynetworks.com Specifically, the hydrogen bond between Tyr120 and Glu291, which confers rigidity to the CCR2 binding pocket, was identified as a critical factor. technologynetworks.com When this bond is exposed to water, it tends to break, increasing the flexibility of the binding pocket and leading to a shorter residence time for the bound ligand. technologynetworks.com Therefore, designing antagonists that can effectively shield this specific intra-protein interaction is a rational strategy for enhancing residence time and, consequently, potential in vivo efficacy. technologynetworks.com
Table 2: Comparison of CCR2 Antagonists Based on Affinity and Residence Time
| Compound | Affinity (Ki) | Residence Time (RT) | Optimization Strategy | Source |
|---|---|---|---|---|
| Compound 1 | 6.8 nM | 2.4 min | Affinity-based | researchgate.net |
| Compound 2 | - | 9.5 min | Kinetically-driven | researchgate.net |
| Compound 22a | 3.6 nM | 135 min | SKR- and SAR-based | researchgate.net |
| MK-0812 | - | - | Clinical Candidate; RT influenced by shielding of Tyr120-Glu291 H-bond. | technologynetworks.comresearchgate.net |
Methodological Advancements in Preclinical Research for Ccr2 Antagonists
In Vitro Assay Development and Validation
The foundation of preclinical assessment for CCR2 antagonists lies in a suite of robust in vitro assays designed to probe different aspects of receptor pharmacology. These assays have evolved to offer higher throughput, greater sensitivity, and more detailed mechanistic insights.
Radioligand binding assays are fundamental for determining the affinity of a test compound for the CCR2 receptor. These assays typically use cell membranes prepared from cells overexpressing the human CCR2 receptor. The affinity (Ki) of an antagonist, such as CCR2 antagonist 1, is determined by its ability to compete with and displace a radiolabeled ligand from the receptor. nih.govacs.org A commonly used radiolabeled probe is [3H]-CCR2-RA, which targets an intracellular allosteric site on the receptor. acs.orgnih.gov this compound has been identified as a high-affinity antagonist with a reported Ki of 2.4 nM. medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com
Functional assays are critical to confirm that receptor binding translates into a biological effect. Since CCR2 is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq pathway, its activation by the natural ligand CCL2 leads to the mobilization of intracellular calcium (Ca2+). researchgate.netcreative-bioarray.com Calcium mobilization assays measure an antagonist's ability to block this CCL2-induced increase in intracellular Ca2+. nih.gov These assays are widely used for screening due to the availability of calcium-sensitive fluorescent dyes (like Fluo-4) and automated fluorescence plate readers (FLIPR) that enable high-throughput analysis. creative-bioarray.comnih.gov The potency of an antagonist is typically reported as an IC50 value, representing the concentration required to inhibit 50% of the maximal calcium response evoked by CCL2. researchgate.net
| Compound | Assay Type | Target | Affinity/Potency | Reference(s) |
| This compound | Radioligand Binding | Human CCR2 | Ki: 2.4 nM | medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com |
| BMS CCR2 22 | Radioligand Binding | Human CCR2 | IC50: 5.1 nM | medchemexpress.com |
| Calcium Flux | Human CCR2 | IC50: 18 nM | medchemexpress.com | |
| INCB3284 | Radioligand Binding | Human CCR2 | IC50: 3.7 nM | medchemexpress.com |
| INCB3344 | Radioligand Binding | Human CCR2 | IC50: 5.1 nM | medchemexpress.com |
| Radioligand Binding | Mouse CCR2 | IC50: 9.5 nM | medchemexpress.com | |
| PF-4136309 | Radioligand Binding | Human CCR2 | IC50: 5.2 nM | medchemexpress.com |
| RS 504393 | Radioligand Binding | Human CCR2 | IC50: 89 nM | medchemexpress.com |
| AZ889 | Calcium Mobilization | Rat CCR2 | IC50: 1.3 nM | researchgate.net |
A key biological function of the CCL2/CCR2 axis is to direct the migration of monocytes and other immune cells to sites of inflammation. nih.gov Chemotaxis assays directly measure the ability of a CCR2 antagonist to inhibit this cell migration. The most common format is the Transwell or Boyden chamber assay, where CCR2-expressing cells (such as human monocytes or cell lines like THP-1) are placed in an upper chamber, separated by a porous membrane from a lower chamber containing CCL2. nih.govbioworld.com In the absence of an inhibitor, the cells migrate through the pores toward the CCL2 gradient. The potency of an antagonist is determined by its ability to reduce the number of migrated cells in a concentration-dependent manner, typically quantified as an IC50 value. medchemexpress.comnih.gov This assay provides crucial functional validation that an antagonist can block a primary physiological response mediated by CCR2.
| Compound | Cell Type | Chemotaxis IC50 | Reference(s) |
| BMS CCR2 22 | Human PBMCs | 1 nM | sigmaaldrich.com |
| INCB3344 | Mouse Monocytes | ~8 nM | medchemexpress.comoup.com |
| CCR2 antagonist 4 | Not Specified | 24 nM | medchemexpress.com |
| PF-4136309 (INCB-8761) | Murine Cells | 5.2 nM | bioworld.com |
| Rat Cells | 3.9 nM | bioworld.com |
Reporter gene assays offer another method to quantify the functional consequences of CCR2 activation and its inhibition. These assays utilize engineered cell lines that stably express the CCR2 receptor along with a reporter gene, such as luciferase or β-galactosidase. The expression of this reporter gene is controlled by a promoter containing response elements for transcription factors that are activated downstream of CCR2 signaling, such as nuclear factor-kappa B (NF-κB) or activator protein-1 (AP-1). invivogen.com
When CCL2 binds to CCR2, it initiates a signaling cascade that leads to the activation of these transcription factors, which in turn drives the expression of the reporter gene. The activity of the reporter protein can be easily measured using colorimetric or luminescent substrates. A CCR2 antagonist will inhibit this CCL2-induced signal, resulting in a dose-dependent decrease in reporter gene expression. These assays are highly adaptable for high-throughput formats and are valuable for confirming the signaling pathway through which a compound exerts its antagonistic effect.
The discovery of novel CCR2 antagonists relies heavily on high-throughput screening (HTS) of large chemical libraries. Methodologies such as automated calcium mobilization assays using FLIPR technology allow for the rapid screening of tens of thousands of compounds to identify initial "hits". creative-bioarray.comnih.gov Furthermore, high-content analysis (HCA) has emerged as a powerful screening tool. HCA uses automated fluorescence microscopy and sophisticated image analysis to simultaneously measure multiple cellular events, such as receptor internalization and downstream signaling protein activation, providing a more detailed profile of a compound's activity early in the discovery process. nih.gov
In addition to cell-based screening, computational methods like virtual ligand screening (VLS) have become integral. nih.gov VLS uses the three-dimensional structure of the CCR2 receptor to computationally dock and score millions of virtual compounds, prioritizing those with a high predicted binding affinity. nih.govbiorxiv.org This in silico approach significantly reduces the number of physical compounds that need to be tested in primary assays, accelerating the discovery of novel chemical scaffolds for CCR2 antagonists.
Development and Characterization of Animal Models for this compound Evaluation
While in vitro assays are essential for initial characterization, evaluating the therapeutic potential of a CCR2 antagonist requires appropriate animal models. Significant advancements have been made in developing and utilizing genetically modified models that are instrumental in validating the biological role of the CCL2/CCR2 axis and assessing the in vivo efficacy of antagonists.
The development of knockout mice, where the gene for either CCR2 or its primary ligand CCL2 has been deleted, has been pivotal in validating this pathway as a therapeutic target. nih.gov Studies using CCR2 knockout (CCR2-/-) mice have provided definitive evidence of the receptor's dominant role in monocyte recruitment during inflammation. nih.govplos.orgplos.org These mice exhibit significantly reduced monocyte/macrophage accumulation in various models of disease, including atherosclerosis, multiple sclerosis, and diabetic nephropathy. nih.govjacc.org Similarly, CCL2 knockout mice largely replicate the phenotype of CCR2-/- mice, confirming the primary importance of this specific ligand-receptor interaction. nih.govmdpi.com These knockout models serve as an essential benchmark; an effective CCR2 antagonist should be able to phenocopy the effects observed in these genetically deficient animals.
A further critical advancement has been the creation of "humanized" CCR2 knock-in mice. nih.govnih.gov This is particularly important because many small-molecule antagonists exhibit significant differences in potency between human and rodent CCR2. nih.gov In humanized CCR2 knock-in mice, the mouse CCR2 gene is replaced with its human counterpart, allowing for the preclinical evaluation of human-specific CCR2 antagonists in a mouse disease model. oup.comcreative-biolabs.com This methodology provides a more clinically relevant system to study compound pharmacology and efficacy before advancing to human trials.
| Animal Model | Key Feature | Primary Research Application | Reference(s) |
| CCR2 Knockout (CCR2-/-) Mouse | Non-functional CCR2 gene. | Validating the role of CCR2 in monocyte recruitment and inflammation across various disease models. Provides a genetic benchmark for antagonist efficacy. | nih.govplos.orgplos.orgmdpi.com |
| CCL2 Knockout (CCL2-/-) Mouse | Non-functional CCL2 gene. | Confirming the primary role of the CCL2 ligand in mediating CCR2-dependent effects. Validating the CCL2/CCR2 axis. | nih.govmdpi.com |
| Humanized CCR2 Knock-In Mouse | Mouse CCR2 gene is replaced by the human CCR2 gene. | Preclinical evaluation of antagonists with high specificity for human CCR2 but low affinity for mouse CCR2. Provides a more clinically relevant efficacy model. | nih.govnih.govoup.comcreative-biolabs.com |
Chemically or Surgically Induced Disease Models (e.g., EAE, Arthritis, Fibrosis models)
To investigate the therapeutic potential of CCR2 antagonists, researchers utilize a variety of chemically or surgically induced animal models that mimic the pathology of human diseases.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for human multiple sclerosis, a T-cell-mediated autoimmune disease of the central nervous system (CNS). nih.govnih.gov Studies have shown that mice genetically deficient in CCR2 are resistant to developing EAE, demonstrating the critical role of this receptor in the disease's pathogenesis. nih.govnih.govescholarship.orgscispace.com These models are therefore invaluable for testing CCR2 antagonists, with research showing that therapeutic administration of these compounds can significantly reduce disease severity by limiting the infiltration of pathogenic monocytes into the CNS. researcher.life However, some studies have reported that certain CCR2-deficient mouse strains remain susceptible to EAE, suggesting the involvement of compensatory inflammatory pathways. researchgate.net
Arthritis Models: Collagen-induced arthritis (CIA) in mice is a widely used model for rheumatoid arthritis. nih.gov In this model, the CCL2/CCR2 axis is crucial for the recruitment of CCR2-expressing monocytes and osteoclast progenitors to the inflamed joints, contributing to inflammation and bone resorption. nih.govnih.gov Preclinical studies have demonstrated that blockade of CCR2 can lead to a marked improvement in arthritis. nih.gov Preventive blockade of the CCL2/CCR2 axis has been shown to reduce bone resorption and the frequency of osteoclast progenitors in the affected bone. nih.gov
Fibrosis Models: CCR2 antagonists have been extensively studied in various models of fibrosis affecting different organs.
Liver Fibrosis: Models such as thioacetamide-induced fibrosis in rats and diet-induced non-alcoholic steatohepatitis (NASH) in mice are used to assess antifibrotic effects. mssm.edunih.govplos.org In these models, CCR2 antagonists like cenicriviroc (B192934) and CCX872 have been shown to reduce monocyte and macrophage infiltration into the liver, leading to significant reductions in collagen deposition and improvements in liver inflammation. mssm.edunih.govplos.orgresearchgate.net
Kidney Fibrosis: Surgically induced models, like the 5/6 nephrectomy model, and chemically induced models, such as Adriamycin-induced focal segmental glomerulosclerosis (FSGS), are employed. semanticscholar.org In these models, CCR2 antagonists markedly reduced proteinuria and glomerular injury. semanticscholar.org
Pulmonary Fibrosis: Bleomycin-induced lung fibrosis is a common model to study idiopathic pulmonary fibrosis (IPF). nih.govresearchgate.net In these models, CCR2 is central to the recruitment of fibrotic macrophages to the lung.
Atherosclerosis Models: To study the role of inflammation in atherosclerosis, researchers use genetically atheroprone mice (e.g., ApoE-/-) often combined with a high-fat diet or surgical models like femoral or carotid artery wire injury. biorxiv.org A meta-analysis of preclinical studies confirmed that pharmacological inhibition of the CCL2/CCR2 axis significantly reduces atherosclerotic lesion size and promotes a more stable plaque phenotype by decreasing macrophage accumulation within the plaque. biorxiv.orgbiorxiv.orgahajournals.org
Table 1: Overview of Preclinical Disease Models for CCR2 Antagonist Research
Translational Relevance and Limitations of Preclinical Models
Preclinical models are essential for establishing proof-of-concept and providing a scientific rationale for advancing CCR2 antagonists into human clinical trials. mssm.edubiorxiv.org The potent anti-inflammatory and antifibrotic activity observed for compounds like cenicriviroc across multiple animal models supported its progression into a Phase 2b study for NASH with liver fibrosis. mssm.edunih.govplos.orgresearchgate.net Similarly, consistent evidence from various atherosclerosis models highlights the translational potential of targeting the CCL2/CCR2 axis to mitigate cardiovascular disease. biorxiv.orgahajournals.org
Despite their importance, these models have significant limitations. A major challenge in the development of CCR2 antagonists is the species difference in receptor pharmacology. nih.gov Many compounds exhibit high affinity for human CCR2 but have markedly lower affinity for the rodent receptor, which can confound the interpretation of efficacy studies and complicate the translation of findings from animal models to human diseases. researchgate.netnih.gov
Furthermore, the complexity of the human immune system and the redundancy within the chemokine network are not always fully replicated in animal models. nih.gov This can lead to disappointing or even contradictory results in clinical trials, even after promising preclinical data. nih.gov For instance, the observation that some CCR2 knockout mouse strains were not completely resistant to EAE points to the existence of compensatory mechanisms that might also operate in humans. researchgate.net Additionally, some disease induction methods, such as the use of bleomycin (B88199) to induce pulmonary fibrosis, create a pathology with a more robust inflammatory phase than is typically seen in the corresponding human condition (IPF), which may affect the translatability of therapeutic responses. researchgate.net
Advanced Imaging Techniques in Preclinical Research
Recent advancements in molecular imaging, particularly positron emission tomography (PET), have provided powerful, non-invasive tools to study the role of CCR2 in disease progression and to evaluate the efficacy of CCR2-targeted therapies in living animals. nih.govnih.govsnmjournals.orgnih.gov
Molecular Imaging for Monitoring Disease Progression and Target Engagement
PET imaging allows for the real-time visualization and quantification of CCR2-expressing cells in vivo. nih.gov This is achieved using radiotracers that specifically bind to the CCR2 receptor. A notable example is the peptide-based tracer 64Cu-DOTA-ECL1i, which targets an extracellular loop of CCR2. nih.govnih.govsnmjournals.org This and similar tracers (e.g., 68Ga-DOTA-ECL1i) have been used to track the accumulation of CCR2+ monocytes and macrophages in preclinical models of myocardial infarction, heart transplant rejection, pulmonary fibrosis, and pancreatic cancer. nih.govnih.govsnmjournals.orgacs.org
This technology is invaluable for several reasons:
Monitoring Disease Activity: The intensity of the PET signal correlates with the number of CCR2+ inflammatory cells in the tissue, providing a direct measure of disease activity. nih.govnih.gov
Assessing Therapeutic Response: Researchers can monitor the change in PET signal following treatment with a CCR2 antagonist or other therapies. For example, in a mouse model of lung fibrosis, treatment with the antifibrotic drug pirfenidone (B1678446) led to a decrease in both CCR2+ macrophage accumulation and the 64Cu-DOTA-ECL1i PET signal. nih.govbiorxiv.org
Confirming Target Engagement: PET imaging can confirm that a drug is reaching and interacting with its intended target in vivo, a critical step in drug development. nih.gov
Table 2: Examples of CCR2-Targeted PET Radiotracers in Preclinical Research
Histopathological and Immunohistochemical Analyses of Target Organs
Following in vivo experiments and imaging, terminal analyses of tissues provide crucial, high-resolution information on the drug's effect at the cellular level. plos.orgbiorxiv.orgresearchgate.net
Histopathology: This involves staining tissue sections, commonly with Hematoxylin and Eosin (H&E), to examine tissue architecture, cell morphology, and the extent of pathological changes like inflammation, cell death, or fibrosis. nih.gov In studies of CCR2 antagonists, histopathological analysis is used to quantify reductions in inflammatory infiltrates, tissue damage, or collagen deposition in target organs like the liver, kidneys, and lungs, providing tangible evidence of therapeutic efficacy. mssm.edunih.govplos.orgsemanticscholar.org
Immunohistochemistry (IHC): IHC utilizes specific antibodies to detect and localize proteins of interest within the tissue context. This technique is essential for confirming the identity and location of cell types affected by the CCR2 antagonist. nih.gov For instance, IHC can be used to specifically stain for CCR2-expressing macrophages (e.g., using markers like F4/80 or CD11b in mice) to demonstrate that the treatment has reduced their recruitment to the site of injury. mssm.eduresearchgate.net It can also be used to visualize and quantify changes in extracellular matrix components, such as collagen type 1, to directly measure the antifibrotic effects of the drug. mssm.eduplos.org
Ex Vivo Methodologies for Target Engagement Assessment
Ex vivo assays are conducted on cells or tissues isolated from treated animals to provide a quantitative measure of the drug's biological activity and target engagement.
Chemotaxis Assays: Monocytes can be isolated from treated animals and their migratory response to the CCR2 ligand CCL2 can be evaluated ex vivo. A successful CCR2 antagonist will inhibit this CCL2-induced chemotaxis, providing functional evidence of its blocking activity at the cellular level. nih.gov
Flow Cytometry: This technique is used to analyze and quantify specific cell populations from blood, bone marrow, or digested tissues. Following in vivo treatment with a CCR2 antagonist, flow cytometry can be used to measure the frequency of CCR2+ monocyte subsets in circulation or their reduction within inflamed tissues, such as the synovium in arthritis models. nih.govnih.govsnmjournals.org
Receptor Occupancy Assays: A critical aspect of preclinical development is establishing a relationship between the dose of a drug, its concentration in the blood and tissues, and its ability to bind to its target. While not explicitly detailed in the provided sources, receptor occupancy assays are a standard ex vivo method to measure the percentage of CCR2 receptors that are bound by the antagonist. Achieving high and sustained receptor occupancy is often linked to therapeutic efficacy, making these assays vital for optimizing dosing regimens for clinical trials. nih.gov
Future Research Trajectories and Translational Outlook for Ccr2 Antagonist 1
Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
The therapeutic potential of CCR2 antagonist 1 is being significantly expanded through preclinical investigations into its synergistic effects when combined with other agents. This approach aims to enhance therapeutic efficacy by simultaneously targeting multiple pathological pathways.
The tumor microenvironment (TME) is often infiltrated by immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), whose recruitment is heavily dependent on the CCL2/CCR2 signaling axis. mdpi.comfrontiersin.org Blocking this axis with a CCR2 antagonist can alter the TME to be more favorable for anti-tumor immunity. Preclinical studies have shown that this strategy is particularly effective when combined with immunomodulators like immune checkpoint inhibitors. mdpi.com
In multiple murine tumor models, including melanoma, breast, and bladder cancers, combining a CCR2 antagonist with anti-PD-1 therapy resulted in enhanced tumor response compared to anti-PD-1 monotherapy. researchgate.net This enhanced effect was correlated with an increase in the recruitment and activation of cytotoxic CD8⁺ T cells and a reduction in immunosuppressive regulatory T cells (Tregs) within the tumor. researchgate.netmdpi.com Similarly, in preclinical glioblastoma models, CCR2 blockade was found to suppress the recruitment of TAMs, thereby improving the efficacy of immune checkpoint inhibitors. mdpi.com
Further evidence comes from studies on hepatocellular carcinoma (HCC), where a natural product-derived CCR2 antagonist, known as 747, was shown to potentiate the therapeutic effect of the multikinase inhibitor sorafenib. nih.govnih.gov The combination therapy led to an increase in intra-tumoral CD8⁺ T cells and enhanced tumor cell death. nih.govnih.gov These findings provide a strong rationale for the clinical exploration of combining CCR2 antagonists with various immunomodulators to overcome resistance and improve outcomes in cancer treatment. researchgate.netnih.gov
Table 1: Preclinical Studies of this compound in Combination with Immunomodulators
| Cancer Model | Combination Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Melanoma, Breast, Bladder | Anti-PD-1 | Enhanced CD8⁺ T cell recruitment and activation; Reduced intratumoral Tregs; Sensitized tumors to anti-PD-1 therapy. | researchgate.netmdpi.com |
| Glioblastoma | Immune Checkpoint Inhibitors | Suppressed recruitment of tumor-associated macrophages (TAMs); Improved efficacy of checkpoint inhibition. | mdpi.com |
| Hepatocellular Carcinoma (HCC) | Sorafenib | Increased number of intra-tumoral CD8⁺ T cells; Enhanced therapeutic efficacy of sorafenib. | nih.govnih.gov |
| Pancreatic Cancer | FOLFIRINOX | Improved prognosis in a clinical trial setting. | mdpi.com |
Fibrotic diseases, characterized by excessive extracellular matrix deposition, involve chronic inflammation where the CCL2/CCR2 axis plays a central role in recruiting pro-fibrotic macrophages. frontiersin.org Preclinical research indicates that CCR2 antagonists can have significant anti-fibrotic effects, which may be enhanced when used with other anti-fibrotic drugs.
Interestingly, research on the approved anti-fibrotic drug nintedanib (B1663095) revealed an unexpected mechanism relevant to CCR2. In mouse models of pulmonary fibrosis, nintedanib was found to markedly decrease the accumulation of CCR2⁺ cells in the lung. nih.gov This suggests an overlapping pathway and provides a strong basis for future studies investigating the direct combination of specific CCR2 antagonists with agents like nintedanib to achieve synergistic anti-fibrotic outcomes. nih.gov
Exploration of Novel Disease Indications and Mechanism-Based Applications in Preclinical Research
Beyond the well-established roles in oncology and fibrosis, preclinical research is uncovering novel therapeutic applications for CCR2 antagonists based on their mechanism of blocking monocyte/macrophage-driven inflammation.
One of the most novel applications is in the treatment of myxomatous valve disease (MVD), a common degenerative heart valve condition for which no medical therapy currently exists. jacc.orgnih.gov In a mouse model of Marfan syndrome, which leads to MVD, the CCR2 antagonist RS504393 demonstrated significant therapeutic benefits. jacc.orgnih.gov Pharmacological inhibition of CCR2 prevented both the initiation and progression of MVD by reducing inflammatory cell infiltration, normalizing protease expression, and preserving the extracellular matrix organization of the valve leaflets. nih.gov
The role of CCR2 antagonists continues to be explored in atherosclerosis. A meta-analysis of preclinical studies confirmed that pharmacological blockade of the CCL2/CCR2 axis consistently attenuates atherosclerotic lesion size across different vascular beds. uni-muenchen.deahajournals.org The mechanism involves reducing the accumulation of macrophages within the plaque, thereby increasing plaque stability. ahajournals.org
Furthermore, rodent-active CCR2 antagonists like INCB3344 have shown therapeutic efficacy in models of other inflammatory conditions, including experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and inflammatory arthritis. aai.orgresearchgate.net In these models, the antagonist significantly reduced disease severity by inhibiting the influx of inflammatory macrophages into the central nervous system and joints, respectively. aai.orgresearchgate.net Other potential indications supported by preclinical data include diabetic neuropathy and obesity-induced hypersensitivity. mdpi.comrsc.org
Advancements in CCR2 Antagonist Design Beyond Current this compound Scaffolds
The development of CCR2 antagonists has faced challenges, including suboptimal compound properties and difficulties in translating preclinical findings to clinical success. nih.govbiorxiv.org These hurdles are driving innovation in drug design to create next-generation molecules with superior profiles.
A key challenge in developing CCR2 antagonists has been balancing biological activity, selectivity, and oral bioavailability. nih.gov An innovative approach to solving this was demonstrated in the discovery of BMS-741672. Researchers engineered a molecule with a "protonation-dependent conformational switching mechanism," which allowed a polar, selective compound to adopt a more hydrophobic conformation to facilitate membrane permeability and oral absorption, thus achieving a more balanced profile. nih.gov
Structure-based drug design (SBDD) and artificial intelligence (AI) are also accelerating the development of new antagonists. nih.govbiorxiv.org By analyzing the atomic-level interactions between existing antagonists and the CCR2 receptor, researchers have identified novel targetable interfaces, such as an extra-helical groove, that can be exploited for designing new chemical scaffolds. nih.govbiorxiv.org These computational approaches can rationally guide the optimization of compound potency, pharmacokinetics, and selectivity, moving beyond traditional trial-and-error methods. biorxiv.org
A major obstacle in the clinical translation of CCR2 antagonists is the significant difference in potency between human and rodent receptors for many compounds. nih.govbiorxiv.org This species selectivity complicates the interpretation of animal model data and its prediction of human efficacy. biorxiv.org For example, the clinical candidate CCX-140 showed markedly lower affinity for mouse CCR2 compared to the human receptor, making its preclinical evaluation challenging. nih.govbiorxiv.org
Molecular studies have pinpointed specific amino acid residues, such as V244⁶·³⁶ in transmembrane helix 6, as key determinants of human versus mouse antagonist selectivity. nih.govbiorxiv.org This knowledge is crucial for rationally designing new compounds that are active across species.
To overcome this translational gap, significant effort has been invested in developing potent, rodent-active CCR2 antagonists. The development of INCB3344 was a notable success in this area. aai.orgresearchgate.net As a selective, potent, and orally bioavailable antagonist in rodents, INCB3344 enabled more reliable preclinical pharmacological studies to validate the therapeutic relevance of targeting CCR2 in various disease models, thereby providing a better foundation for clinical translation. aai.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Alias / Type | Key Associated Indication(s) in Text |
|---|---|---|
| Cenicriviroc (B192934) | CVC, TBR-652 | Liver and Kidney Fibrosis, NASH |
| RS102895 | CCR2 antagonist | NASH, Vaccine Response Amplification |
| RS504393 | CCR2 antagonist | Myxomatous Valve Disease, NASH |
| INCB3344 | Rodent-active CCR2 antagonist | Multiple Sclerosis, Inflammatory Arthritis |
| BMS-741672 | CCR2 antagonist | Developed with improved properties |
| CCX-140 | CCR2 antagonist | Type 2 Diabetes (mentioned for species selectivity) |
| 747 | Natural product CCR2 antagonist | Hepatocellular Carcinoma |
| Sorafenib | Multikinase inhibitor | Hepatocellular Carcinoma |
Refinement of Preclinical Models for Enhanced Translational Predictability
The journey of C-C chemokine receptor 2 (CCR2) antagonists from promising preclinical results to clinical application has been hampered by a lack of efficacy in human trials. biorxiv.orgnih.gov This discrepancy highlights a critical need for the refinement of preclinical models to better predict clinical outcomes. A significant challenge lies in the species-specific differences in antagonist affinity, where many compounds show high potency for human CCR2 but markedly lower affinity for the rodent equivalent. nih.gov This has confounded the translation of results from animal models to human diseases. biorxiv.orgnih.gov
Current preclinical research utilizes a variety of animal models that mimic human diseases where the CCL2-CCR2 axis is implicated, including:
Inflammatory and Autoimmune Diseases: Models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) in rats have demonstrated the therapeutic potential of CCR2 antagonism. rsc.orgaai.org In these models, CCR2 antagonists have been shown to reduce disease severity and inflammation. rsc.orgaai.org
Metabolic Diseases: In diet-induced obese mice and db/db mice (a model for type 2 diabetes), CCR2 antagonists improve insulin (B600854) resistance, lipid metabolism, and diabetic nephropathy. rsc.orgiomcworld.com
Fibrotic Diseases: The antifibrotic effects of CCR2 antagonists have been observed in animal models of liver, kidney, and lung fibrosis. rsc.orgplos.org For instance, the antagonist RS504393 was shown to reduce renal pathology and interstitial fibrosis. medchemexpress.com
Cancer: Preclinical models, particularly for pancreatic ductal adenocarcinoma, have shown that blocking the CCL2-CCR2 axis can help restore antitumor immunity by inhibiting the recruitment of tumor-associated macrophages. researchgate.nettmc.edu However, some studies also caution that the clinical outcome of CCR2 antagonists may be highly context-dependent. tmc.edu
Cardiovascular Diseases: In a mouse model of Marfan syndrome, the CCR2 antagonist RS504393 was effective in preventing the initiation and progression of myxomatous valve disease. jacc.org
To enhance translational predictability, research is moving towards creating more sophisticated models. This includes the development of mouse-active CCR2 antagonists that are potent on both human and mouse receptors to allow for more relevant in vivo pharmacological studies. nih.govaai.org Furthermore, there is a push for structure-based drug design (SBDD) approaches, which can help in the rational design and optimization of CCR2 antagonists with improved pharmacokinetic properties and desired species selectivity. biorxiv.orgnih.gov The use of multiple fibrosis models across different species and organs is another strategy to ensure that the observed efficacy is not restricted to a single model. plos.org By integrating data from these refined preclinical models with advanced computational modeling, researchers aim to bridge the gap between animal studies and human clinical trials. nih.govacs.org
Uncovering New Binding Sites and Allosteric Modulators for CCR2
A significant breakthrough in the field of CCR2 antagonism has been the discovery and characterization of novel binding sites beyond the traditional orthosteric site where the natural ligand, CCL2, binds. nih.govmdpi.com This has opened up new avenues for therapeutic intervention through allosteric modulation.
Structural biology studies, including X-ray crystallography, have revealed a distinct, highly druggable allosteric binding site located on the intracellular side of the CCR2 receptor. nih.govmdpi.comuniversiteitleiden.nlnih.gov This is noteworthy as it is the most intracellular allosteric site identified in a Class A G protein-coupled receptor (GPCR) to date. nih.gov This intracellular pocket spatially overlaps with the binding site for G proteins, and compounds that bind here can non-competitively inhibit receptor activation and signaling. nih.govresearchgate.net
The discovery of this allosteric site has led to the identification and development of several allosteric modulators. These are small molecules that bind to a site different from the orthosteric site to modulate the receptor's function.
Key Findings on Allosteric Modulation of CCR2:
Dual Occupancy: It has been demonstrated that CCR2 can be simultaneously bound by both an orthosteric antagonist and an allosteric antagonist. nih.govuniversiteitleiden.nl For example, the structure of CCR2 has been solved in a ternary complex with the orthosteric antagonist BMS-681 and the allosteric antagonist CCR2-RA-[R]. nih.gov This dual binding can lead to a more stabilized inactive state of the receptor. researchgate.net
Positive Cooperativity: Allosteric modulators like CCR2-RA-[R] have been shown to enhance the binding of orthosteric antagonists, a phenomenon known as positive binding cooperativity. nih.gov
Novel Therapeutic Approaches: The intracellular binding site allows for the design of selective and multi-target inhibitors. nih.gov For instance, pyrrolone derivatives have been identified as high-affinity intracellular ligands for both CCR1 and CCR2. nih.gov
PROTACs Development: The existence of an intracellular binding site is particularly interesting for the development of proteolysis-targeting chimeras (PROTACs), which could link the intracellular part of CCR2 to E3 ligases, leading to receptor degradation. mdpi.com
This growing understanding of multiple binding sites and allosteric modulation provides a more rational basis for designing novel CCR2 inhibitors with potentially improved efficacy and pharmacological profiles. researchgate.netnih.gov
Research Findings for Selected CCR2 Antagonists
| Compound Name | Target(s) | Potency (IC50 / Ki) | Mechanism | Key Research Finding | Reference |
|---|---|---|---|---|---|
| This compound | CCR2 | Ki: 2.4 nM | High-affinity, long-residence-time antagonist | Discovered through a process combining structure-affinity and structure-kinetics relationships. | glpbio.commedchemexpress.comtargetmol.com |
| INCB3344 | CCR2 | IC50: 10 nM (mouse) | Competitive antagonist | A potent and selective rodent-active antagonist, enabling in vivo studies in mouse models of MS and arthritis. | aai.orgresearchgate.net |
| RS 504393 | CCR2 | IC50: 89 nM | Selective antagonist | Improves insulin resistance and diabetic nephropathy in diabetic mice; reduces inflammation in models of lung injury and myxomatous valve disease. | rsc.orgmedchemexpress.comjacc.org |
| CCR2-RA-[R] | CCR2 | IC50: 103 nM | Allosteric antagonist | Binds to a novel intracellular allosteric site, inhibiting G protein binding and β-arrestin recruitment. | nih.govcaymanchem.com |
| AZD2423 | CCR2 | IC50: 1.2 nM (Ca2+ flux) | Negative allosteric modulator | A potent, selective, and orally bioavailable non-competitive antagonist. | medchemexpress.com |
| BMS CCR2-22 | CCR2 | IC50: 5.1 nM | Antagonist | Inhibits CCL2-induced chemotaxis in PBMCs and reduces hepatic monocyte recruitment in a mouse model of Hepatitis B. | caymanchem.com |
Q & A
Q. How to validate this compound’s specificity in complex disease models (e.g., cancer)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
